

A Comparative Guide to Experimental and Computationally Predicted Spectra of 3'-Methoxyacetophenone

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Compound of Interest

Compound Name: 3'-Methoxyacetophenone

Cat. No.: B145981

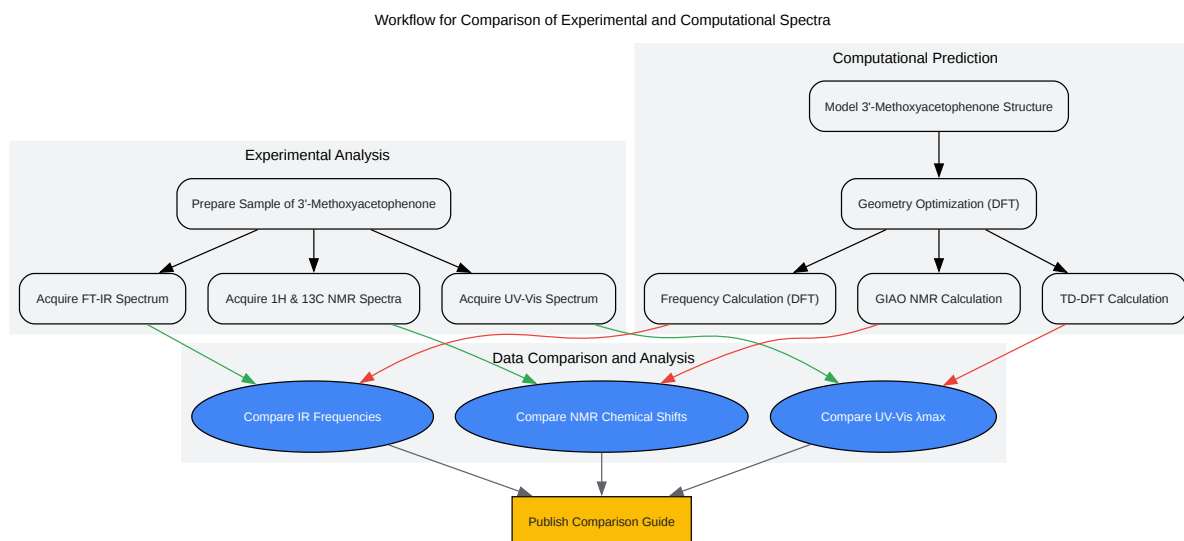
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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental spectroscopic data with computational predictions for **3'-Methoxyacetophenone**, providing essential data for structural elucidation and analysis.

This guide presents a detailed comparison of experimentally obtained and computationally predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of **3'-Methoxyacetophenone**. The data is intended to provide researchers with a comprehensive understanding of the molecule's spectroscopic properties and to demonstrate the utility of computational chemistry in complementing and interpreting experimental results.

Workflow for Spectral Comparison

The following diagram illustrates the general workflow for comparing experimental and computationally predicted molecular spectra.



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Caption: Workflow for comparing experimental and computational spectra.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **3'-Methoxyacetophenone** is characterized by several key vibrational modes. The comparison below uses experimental data from the NIST database and computationally predicted frequencies from a study on the isomeric 4-Methoxyacetophenone using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, which is a common and reliable method for such calculations.[1]

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Computational Frequency (cm ⁻¹ - Scaled)
Aromatic C-H Stretch	~3050	~3070
Aliphatic C-H Stretch	~2950, 2840	~2960, 2850
C=O Stretch	~1684	~1675
Aromatic C=C Stretch	~1580, 1480	~1588, 1487
C-O-C Asymmetric Stretch	~1260	~1250
C-O-C Symmetric Stretch	~1030	~1040

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for determining the chemical environment of the hydrogen and carbon atoms in a molecule. Experimental data is readily available from various databases. Computational predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.

¹H NMR Spectrum

Proton Assignment	Experimental Chemical Shift (δ, ppm) in CDCl ₃	Predicted Chemical Shift (δ, ppm)
-OCH ₃	3.84 (s, 3H)	Data not available for 3'-isomer
-C(O)CH ₃	2.57 (s, 3H)	Data not available for 3'-isomer
Aromatic H	7.10 - 7.50 (m, 4H)	Data not available for 3'-isomer

Note: While specific computational data for the 3'-isomer is not readily available in the searched literature, studies on similar molecules show that GIAO methods can predict proton chemical shifts with a mean absolute error of less than 0.21 ppm.[\[2\]](#)

¹³C NMR Spectrum

Carbon Assignment	Experimental Chemical Shift (δ , ppm) in CDCl ₃	Predicted Chemical Shift (δ , ppm)
-C(O)CH ₃	26.7	Data not available for 3'-isomer
-OCH ₃	55.4	Data not available for 3'-isomer
Aromatic C-O	159.8	Data not available for 3'-isomer
Aromatic C-C(O)	138.5	Data not available for 3'-isomer
Aromatic C-H	112.5, 120.9, 129.5, 129.6	Data not available for 3'-isomer
C=O	197.8	Data not available for 3'-isomer

Note: DFT-based GIAO calculations for ¹³C NMR can achieve a mean absolute error of less than 1.2 ppm when compared to experimental values.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_{max}) are characteristic of the chromophores present. Experimental data for **3'-Methoxyacetophenone** is available, and computational predictions can be made using Time-Dependent Density Functional Theory (TD-DFT).

Transition	Experimental λ_{max} (nm)	Computational λ_{max} (nm)
$\pi \rightarrow \pi$	~250	Data not available for 3'-isomer
$n \rightarrow \pi$	~300	Data not available for 3'-isomer

Note: For the related 4-Methoxyacetophenone, TD-DFT calculations have predicted λ_{max} values at 274.6 nm and 311.0 nm.[1] It is expected that the predictions for **3'-Methoxyacetophenone** would be in a similar range.

Methodologies

Experimental Protocols

- **FT-IR Spectroscopy:** The infrared spectrum of **3'-Methoxyacetophenone** can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or cyclohexane, and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-400 nm.

Computational Methodologies

- **Geometry Optimization and IR Spectra:** The molecular geometry of **3'-Methoxyacetophenone** is first optimized using Density Functional Theory (DFT), a common method being B3LYP with a 6-311++G(d,p) basis set. Vibrational frequencies are then calculated at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental values.^[1]
- **NMR Chemical Shift Prediction:** ^1H and ^{13}C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed on the DFT-optimized geometry. The choice of functional and basis set can affect the accuracy of the prediction.^[1]
- **UV-Vis Spectra Prediction:** The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_{max}) in the UV-Vis spectrum.

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